molecular formula C17H19N3O3S B2513707 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide CAS No. 2034513-06-7

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide

Cat. No. B2513707
M. Wt: 345.42
InChI Key: JJZNRSIKFPUBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide, also known as Furosemide, is a potent diuretic medication used to treat edema and hypertension. Furosemide belongs to the sulfonamide class of drugs and works by inhibiting the Na+/K+/2Cl- co-transporter in the loop of Henle, leading to increased excretion of sodium, chloride, and water.

Scientific Research Applications

1. Molecular Conformation and Hydrogen Bonding

The compound, "N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide," exhibits unique molecular conformation and hydrogen bonding properties. In one study, significant twists were observed in a similar molecule, particularly between the pyrazole ring and the furan and benzene rings. The amino N atom demonstrates a nearly normal position to the benzene ring, forming hydrogen bonds with the sulfonamide O atom and creating a supramolecular chain structure. This intricate arrangement plays a crucial role in the compound's interactions and potential functionalities (Asiri et al., 2012).

2. Ligand Coordination and Structural Configuration

Another study highlighted the molecular and supramolecular structures of similar sulfonamide derivatives. Notably, the derivatives exhibited varying N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles, which influenced their hydrogen bonding and, consequently, their overall structural configuration. These angles and bonding patterns impact the compound's ability to form supramolecular layers, chains, and interactions with other molecules, thereby affecting its potential applications in various scientific fields (Jacobs et al., 2013).

3. Chemical Reactivity and Interaction with Metal Ions

In a related study, the synthesis and structure of diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes were explored. The research revealed how the compound can act as a monodentate ligand through the pyridyl nitrogen atom while the pyrazolyl nitrogen atoms do not coordinate to the tin atom. Such findings are crucial in understanding the compound's reactivity and interaction with metal ions, which are vital aspects in the field of coordination chemistry and potential catalytic applications (Li et al., 2010).

4. Catalytic Activity and Chemical Synthesis

The compound's utility in catalytic processes was also highlighted in a study that focused on the reactions of a Ru(II) complex with heteroaromatic substrates. It was demonstrated that the complex can initiate carbon−hydrogen bond activation, leading to the production of methane and other compounds. This behavior indicates the compound's potential role in catalytic activities and chemical synthesis processes, especially in the formation of organic compounds (Pittard et al., 2004).

properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-14-4-2-5-15(10-14)13-24(21,22)19-7-8-20-12-16(11-18-20)17-6-3-9-23-17/h2-6,9-12,19H,7-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZNRSIKFPUBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide

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